

5-Hydroxymebendazole-d3 certificate of analysis

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Compound of Interest

Compound Name: 5-Hydroxymebendazole-d3

Cat. No.: B588179

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Technical Guide: 5-Hydroxymebendazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Hydroxymebendazole-d3**, a deuterated analog of a primary metabolite of the anthelmintic drug Mebendazole. Its principal application is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, to ensure accurate quantification of 5-Hydroxymebendazole in complex biological matrices.

Core Compound Information

5-Hydroxymebendazole-d3 is a stable isotope-labeled version of 5-Hydroxymebendazole, where three hydrogen atoms on the methyl carbamate group are replaced by deuterium. This isotopic labeling results in a compound that is chemically identical to the parent compound but has a distinct, higher molecular weight, allowing for its differentiation in mass spectrometric analysis.

Physicochemical Data



| Property | Value | Source |
|-------------------|--|--------------|
| Chemical Name | Methyl-d3 (6- (hydroxy(phenyl)methyl)-1H- benzo[d]imidazol-2- yl)carbamate | [1][2] |
| Synonyms | 5-Hydroxymebendazole D3; trideuteriomethyl N-[6- [hydroxy(phenyl)methyl]-1H- benzimidazol-2-yl]carbamate; Mebendazole-5-hydroxy D3 | [3][4] |
| CAS Number | 1173020-86-4 | [1][2][3][5] |
| Molecular Formula | C16H12D3N3O3 | [1][5] |
| Molecular Weight | 300.33 g/mol | [3][4][5] |

While a specific Certificate of Analysis with lot-specific data on purity and isotopic enrichment is typically provided by the supplier upon purchase, general product information indicates high purity suitable for use as an analytical standard.[2]

Analytical Application: Quantification of Mebendazole Metabolites

5-Hydroxymebendazole-d3 is a critical component in the development and validation of analytical methods for monitoring Mebendazole and its metabolites in various biological samples, such as animal tissues.[6] Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.

Experimental Protocol: LC-MS/MS Analysis of Mebendazole and Metabolites in Tissue Samples

The following protocol is adapted from a validated method for the determination of Mebendazole and its metabolites in pork, chicken, and horse muscle.[6]

1. Sample Preparation and Extraction



A liquid-liquid extraction (LLE) procedure is employed to isolate the analytes from the tissue matrix.

- Homogenization: A 2 g sample of ground tissue is homogenized with 10 mL of distilled water.
- Internal Standard Spiking: The 5-Hydroxymebendazole-d3 internal standard solution is added to the homogenate.
- Alkalinization: The sample mixture is made alkaline by adding 1 mL of 1M NaOH.
- Extraction: The analytes are extracted with 20 mL of ethyl acetate by shaking for 10 minutes.
- Centrifugation: The mixture is centrifuged at 5000 rpm for 5 minutes.
- Supernatant Collection: The supernatant (ethyl acetate layer) is transferred to a clean tube.
- Repeated Extraction: The extraction procedure is repeated twice more with 10 mL of ethyl acetate.
- Evaporation and Reconstitution: The combined supernatants are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
- 2. Chromatographic Conditions
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Column: A reversed-phase C18 column is typically used for separation.
- Mobile Phase: A gradient elution is performed using:
 - Mobile Phase A: 10 mM Ammonium formate in water
 - Mobile Phase B: Methanol
- Gradient Program:



| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|------------|--------------------|--------------------|
| 0.0 | 70 | 30 |
| 0.5 | 70 | 30 |
| 4.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 70 | 30 |

| 10.0 | 70 | 30 |

Flow Rate: 0.25 mL/min

• Injection Volume: 5 μL

3. Mass Spectrometry Conditions

Ionization Mode: Positive electrospray ionization (ESI+)

Analysis Mode: Multiple Reaction Monitoring (MRM)

Key Parameters:

Ion Source Gas 1: 50 psi

Ion Source Gas 2: 50 psi

Curtain Gas: 20 psi

Ion Spray Voltage: 5500 V

Source Temperature: 500°C

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each
analyte and the internal standard. The selection of these transitions is crucial for the
selectivity and sensitivity of the method. For 5-Hydroxymebendazole, a precursor ion of m/z
298 would be selected, with characteristic product ions monitored.[7]

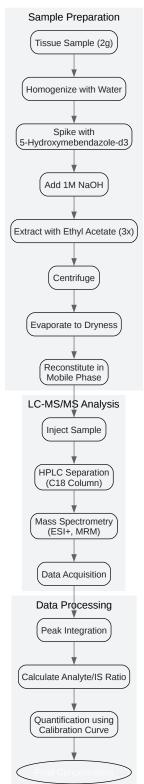


Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of Mebendazole metabolites using **5-Hydroxymebendazole-d3** as an internal standard.



Analytical Workflow for Mebendazole Metabolite Quantification



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Caption: Workflow for the quantification of Mebendazole metabolites.



Conclusion

5-Hydroxymebendazole-d3 serves as an indispensable tool for the accurate and reliable quantification of the Mebendazole metabolite, 5-Hydroxymebendazole, in biological matrices. The use of this stable isotope-labeled internal standard, in conjunction with a robust analytical method such as the LC-MS/MS protocol detailed here, is essential for researchers in drug development and food safety monitoring to ensure data of the highest quality and integrity.

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